molecular formula C16H25BrN2O2 B14756939 7-Hydroxy Ropinirole HBr CAS No. 81654-57-1

7-Hydroxy Ropinirole HBr

Cat. No.: B14756939
CAS No.: 81654-57-1
M. Wt: 357.29 g/mol
InChI Key: NWUPDFWWRYNPAE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Hydroxy Ropinirole HBr involves the hydroxylation of ropinirole. This can be achieved through various synthetic routes, including the use of specific reagents and catalysts. One common method involves the use of formaldehyde under alkaline conditions to induce the hydroxylation reaction . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

7-Hydroxy Ropinirole HBr undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy Ropinirole HBr is similar to that of ropinirole. It acts as a dopamine agonist, primarily targeting dopamine D2 receptors in the brain . By stimulating these receptors, it helps to alleviate symptoms of Parkinson’s disease and restless legs syndrome. The molecular pathways involved include the modulation of dopaminergic signaling, which is crucial for motor control and other neurological functions .

Comparison with Similar Compounds

7-Hydroxy Ropinirole HBr can be compared with other similar compounds, such as:

Properties

CAS No.

81654-57-1

Molecular Formula

C16H25BrN2O2

Molecular Weight

357.29 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydroindol-2-one;hydrobromide

InChI

InChI=1S/C16H24N2O2.BrH/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16;/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20);1H

InChI Key

NWUPDFWWRYNPAE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O.Br

Origin of Product

United States

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